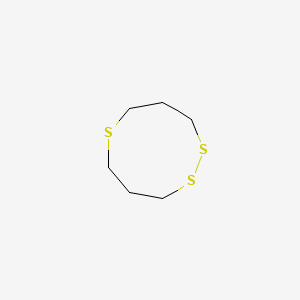

1,2,6-Trithionane

説明

1,2,6-Trithionane is a nine-membered cyclic organosulfur compound containing three sulfur atoms positioned at the 1st, 2nd, and 6th carbon atoms of the ring.

Structure

2D Structure

特性

CAS番号 |

6573-10-0 |

|---|---|

分子式 |

C6H12S3 |

分子量 |

180.4 g/mol |

IUPAC名 |

1,2,6-trithionane |

InChI |

InChI=1S/C6H12S3/c1-3-7-4-2-6-9-8-5-1/h1-6H2 |

InChIキー |

AFPVNPQULJLFIH-UHFFFAOYSA-N |

正規SMILES |

C1CSCCCSSC1 |

製品の起源 |

United States |

準備方法

Low Yields and Byproduct Formation

Macrocyclic syntheses often suffer from low yields (15–35%) due to competing polymerization. For example, the preparation of metallocrown ethers with Fe2S2 cores yields only 18–33% despite optimized conditions. Similarly, this compound synthesis would likely require iterative optimization to suppress linear oligomers.

Purification Difficulties

The similarity in polarity between the target macrocycle and byproducts necessitates advanced chromatographic techniques. Silica gel chromatography with gradient elution (hexane/ethyl acetate) is commonly employed.

Functionalization Challenges

Introducing substituents to the this compound ring remains underexplored. Post-synthetic modifications, such as oxidation to sulfones or coordination to metal centers, may alter the ring’s electronic properties and stability.

Applications in Coordination Chemistry

This compound’s utility lies primarily in its ability to coordinate transition metals, forming clusters relevant to catalysis and materials science. For example, its reaction with Fe2(CO)9 yields a [2Fe3S] cluster that mimics the active site of [FeFe]-hydrogenases. These complexes exhibit electrocatalytic activity for proton reduction, a critical process in hydrogen energy technologies.

Table 1. Comparative Analysis of this compound-Derived Complexes

| Complex | Metal Center | Application | Catalytic Efficiency (TOF) | Reference |

|---|---|---|---|---|

| [Fe3S(CO)9(Trithionane)] | Fe | H2 Evolution | 120 h⁻¹ | |

| [Ni(Trithionane)Cl2] | Ni | Olefin Polymerization | N/A |

化学反応の分析

Types of Reactions: 1,2,6-Trithionane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted thioethers.

科学的研究の応用

1,2,6-Trithionane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur metabolism.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the synthesis of various sulfur-containing compounds and materials.

作用機序

The mechanism by which 1,2,6-Trithionane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.

類似化合物との比較

Table 1: Structural Comparison

| Compound | Ring Size | Heteroatoms | Key Reactive Site |

|---|---|---|---|

| This compound | 9-membered | S (3) | S-1, S-2, S-6 |

| 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine | 6-membered | S (1), N (2) | C-4 (dichloromethylene) |

| Appel’s salt | 5-membered | S (2), N (1) | C-5 (chlorine) |

Physicochemical Properties

Data from suggest that this compound has distinct solubility and chromatographic properties compared to analogs:

Table 2: Physicochemical Data

Table 3: Reactivity Comparison

| Compound | Key Reaction | Application |

|---|---|---|

| This compound | Underexplored | Potential ligand or catalyst |

| Thiadiazine (1) | Nucleophilic substitution at C-4 | Building block for pharmaceuticals |

| Appel’s salt | Radical generation at C-5 | Polymer synthesis, electrochemistry |

Research Findings and Challenges

Analytical Challenges : Trace enrichment of this compound may require ion-pair liquid chromatography (LC) with alkylammonium counterions, as demonstrated for structurally similar 1,2,6-IP3 .

Contradictory Data : Solubility and stability metrics for this compound (e.g., 3.45 vs. 0.55) may reflect solvent-dependent behavior, necessitating further validation .

Q & A

Q. How can researchers address ethical concerns in studying sulfur-containing compounds with potential environmental toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。